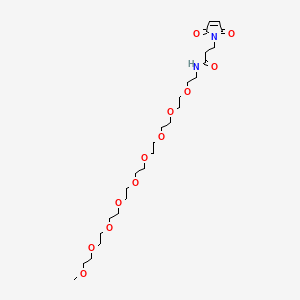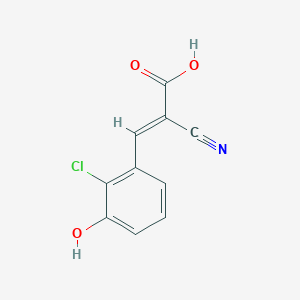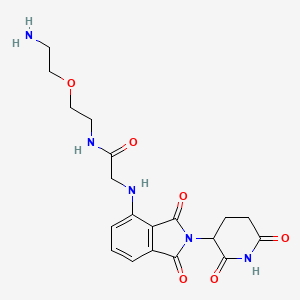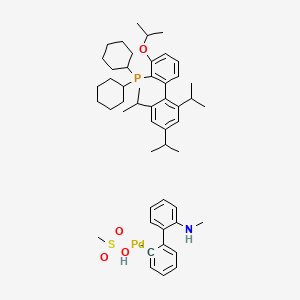
m-PEG9-Mal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxy polyethylene glycol maleimide (m-PEG9-Mal) is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of molecules that can selectively degrade target proteins by exploiting the ubiquitin-proteasome system within cells . The maleimide functional group in this compound allows it to react with thiol groups, making it highly reactive and versatile for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methoxy polyethylene glycol maleimide typically involves the reaction of methoxy polyethylene glycol with maleic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of methoxy polyethylene glycol maleimide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methoxy polyethylene glycol maleimide primarily undergoes substitution reactions due to the presence of the maleimide group. It reacts with thiol groups in a Michael addition reaction, forming stable thioether bonds .
Common Reagents and Conditions
Reagents: Thiol-containing compounds, such as cysteine or glutathione.
Conditions: The reaction typically occurs under mild conditions, with a pH range of 5-6.5 and at room temperature.
Major Products
The major products formed from these reactions are thioether-linked conjugates, which are stable and can be used for various applications, including drug delivery and protein modification .
Scientific Research Applications
Methoxy polyethylene glycol maleimide has a wide range of applications in scientific research:
Mechanism of Action
Methoxy polyethylene glycol maleimide exerts its effects through the formation of stable thioether bonds with thiol groups. In the context of PROTACs, it acts as a linker that connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Methoxy polyethylene glycol maleimide is unique due to its specific functional group and its ability to form stable thioether bonds. Similar compounds include:
Methoxy polyethylene glycol succinimidyl carbonate: Reacts with amine groups instead of thiol groups.
Methoxy polyethylene glycol aldehyde: Reacts with amine groups to form imine bonds.
Methoxy polyethylene glycol azide: Used in click chemistry reactions with alkynes.
Methoxy polyethylene glycol maleimide stands out for its high reactivity towards thiol groups, making it particularly useful in applications requiring stable thioether linkages .
Properties
Molecular Formula |
C26H46N2O12 |
|---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C26H46N2O12/c1-32-8-9-34-12-13-36-16-17-38-20-21-40-23-22-39-19-18-37-15-14-35-11-10-33-7-5-27-24(29)4-6-28-25(30)2-3-26(28)31/h2-3H,4-23H2,1H3,(H,27,29) |
InChI Key |
GMMOXURYXYPBKB-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-[(4-Methylphenyl)sulfonyloxymethyl]-7-propan-2-ylidene-2-bicyclo[2.2.1]heptanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11937564.png)





![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoate](/img/structure/B11937599.png)

![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937623.png)
![3-(1-Methylbenzimidazol-2-yl)-1-(3-phenylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11937631.png)
![1-Methyl-9-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11937640.png)

![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11937648.png)
